B1578832 [Pyr-3]-beta-Amyloid (3-42)

[Pyr-3]-beta-Amyloid (3-42)

Cat. No.: B1578832
M. Wt: 4309.9
Attention: For research use only. Not for human or veterinary use.
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Description

[Pyr-3]-beta-Amyloid (3-42) is an N-terminally truncated and modified form of the amyloid-β peptide that constitutes a predominant and critical component of senile plaques in the brains of Alzheimer's Disease (AD) and Down's syndrome patients . This pyroglutamate-modified peptide is generated by the enzymatic conversion of glutamate at position 3, resulting in a lactam ring that confers significantly enhanced biophysical and biochemical properties compared to full-length Aβ. These properties include a markedly higher propensity for aggregation, increased stability against enzymatic degradation, and elevated neurotoxicity, making it a crucial target for AD research . Scientific studies have shown that [Pyr-3]-beta-Amyloid (3-42) has a more pronounced β-sheet content in its monomeric state than Aβ(1-42), which contributes to its faster aggregation kinetics and the formation of stable, toxic oligomers . Furthermore, this peptide spontaneously induces pore activity in lipid membranes, leading to increased ion permeability that disrupts cellular homeostasis; these pores are structurally distinct and exhibit delayed onset but higher conductance than those formed by full-length Aβ . The accumulation of AβpE3-42 plaques is believed to precede the deposition of full-length Aβ, positioning this peptide as a key etiological agent in the amyloid cascade . Due to its abundance in AD brains and enhanced pathogenicity, [Pyr-3]-beta-Amyloid (3-42) represents an exceptionally relevant tool for investigating the molecular mechanisms of Alzheimer's pathology and for screening potential therapeutic compounds. It is particularly valuable in research focused on developing passive immunotherapies, as its unique N-terminal "pEF head" structure allows for the generation of highly specific antibodies that can target toxic oligomers and fibrils for clearance without cross-reactivity with monomeric Aβ .

Properties

Molecular Weight

4309.9

sequence

Pyr-FRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA

Origin of Product

United States

Aggregation Kinetics and Structural Dynamics of Aβpe3 42

AβpE3-42, an N-terminally truncated and modified form of the Aβ peptide, demonstrates distinct aggregation properties compared to its full-length counterpart, Aβ1-42. frontiersin.orgnih.gov The formation of a pyroglutamate (B8496135) residue at the third amino acid position significantly alters the peptide's biophysical characteristics. goettingen-research-online.de

Studies have shown that AβpE3-42 exhibits a heightened propensity for aggregation. nih.govstressmarq.com This accelerated aggregation is attributed to several factors, including increased hydrophobicity and a greater tendency to adopt a β-sheet conformation, a key structural feature of amyloid fibrils. goettingen-research-online.deacs.org While monomeric AβpE3-42, similar to Aβ1-42, initially presents in a disordered conformation, it rapidly transitions into oligomeric and fibrillar structures. goettingen-research-online.de

The aggregation kinetics of AβpE3-42 differ notably from Aβ1-42. Thioflavin T (ThT) fluorescence assays, which monitor the formation of amyloid fibrils, reveal that AβpE3-42 aggregation often proceeds with a minimal or absent lag phase, the initial period where stable nuclei are formed. nih.gov This suggests an immediate seeding of the aggregation process. nih.gov In contrast, Aβ1-42 typically displays a distinct lag phase before rapid fibril growth. nih.gov

Interestingly, while AβpE3-42 rapidly forms intermediate oligomeric assemblies, the subsequent elongation into larger fibrils can be slower than that of Aβ1-42. acs.orgnih.gov This suggests that AβpE3-42 has a strong tendency to form stable, soluble oligomers, which are widely considered to be the most toxic Aβ species. goettingen-research-online.deflvc.org

The structural dynamics of AβpE3-42 aggregates have been investigated using various techniques. Small-angle neutron scattering (SANS) studies have shown that while the monomers of AβpE3-42 and Aβ1-42 have similar sizes, their oligomers and fibrils exhibit significant differences in size and aggregation ability, with AβpE3-42 forming larger oligomers. nih.gov Molecular dynamics simulations have provided insights into the structure of AβpE3-42 pores in lipid membranes, suggesting that the pyroglutamate modification leads to a conformational change in the N-terminal region, potentially increasing the stability of these toxic pore structures. nih.govacs.orgnih.gov

The interaction between AβpE3-42 and Aβ1-42 further complicates the aggregation landscape. The presence of AβpE3-42 can significantly accelerate the aggregation of Aβ1-42 by affecting both primary and secondary nucleation pathways. rsc.orgrsc.org Fibrils of AβpE3-42 act as efficient templates for the elongation of Aβ1-42. rsc.orgrsc.org Conversely, the presence of Aβ1-42 monomers can slow down the nucleation of AβpE3-42. rsc.orgrsc.org

Table 1: Comparative Aggregation Properties of AβpE3-42 and Aβ1-42

Property AβpE3-42 Aβ1-42
Aggregation Propensity High nih.govstressmarq.com Moderate
Lag Phase Minimal to absent nih.gov Pronounced nih.gov
Oligomer Formation Rapid formation of stable oligomers goettingen-research-online.denih.gov Forms oligomers, but may transition to fibrils more readily
Fibril Elongation Can be slower than Aβ1-42 acs.orgnih.gov Rapid elongation after lag phase
Toxicity Highly neurotoxic, particularly in oligomeric form researchgate.netfrontiersin.orgstressmarq.com Neurotoxic, with oligomers being the most toxic species

Seeding Potential of Aβpe3 42 Aggregates in Amyloid Plaque Formation

A crucial aspect of AβpE3-42 pathology is its potent ability to seed the aggregation of other, more abundant Aβ species, particularly Aβ1-42. goettingen-research-online.de This seeding capacity is a key factor in the initiation and growth of amyloid plaques in the brain. semanticscholar.org

The pyroglutamate (B8496135) modification is thought to play a central role in this process. It is hypothesized that AβpE3-42 deposition may precede that of full-length Aβ peptides, acting as a template for subsequent aggregation. nih.govnih.govrsc.org Immunohistochemical studies of Alzheimer's disease brains have revealed that AβpE3-42 is a major component of the core of amyloid plaques, supporting the idea that it plays a foundational role in plaque development. rsc.orgrsc.org

Studies have demonstrated that even small amounts of AβpE3-42 can dramatically accelerate the aggregation of Aβ1-42. nih.gov This suggests a prion-like mechanism where the pathological conformation of AβpE3-42 is transmitted to Aβ1-42 molecules. nih.gov This seeding potential is not limited to in vitro conditions; in vivo studies using transgenic mouse models have shown that the expression of AβpE3-42 can trigger widespread amyloid plaque formation. goettingen-research-online.de

The co-aggregation of AβpE3-42 and Aβ1-42 results in the formation of mixed plaques. rsc.org The composition of these plaques can evolve over time, with the ratio of different Aβ species changing as the disease progresses. nih.gov The presence of AβpE3-42 within these plaques is associated with a more aggressive pathology and greater neurotoxicity. frontiersin.org

Resistance of Aβpe3 42 to Proteolytic Degradation in Aggregated States

A key factor contributing to the accumulation of AβpE3-42 in the brain is its remarkable resistance to degradation by proteases. goettingen-research-online.denih.govacs.orgnih.gov This metabolic stability ensures that once formed, AβpE3-42 persists in the brain, where it can exert its toxic effects and promote further amyloid deposition. nih.govbiorxiv.org

The pyroglutamate (B8496135) modification at the N-terminus renders the peptide resistant to the action of many aminopeptidases, enzymes that would normally cleave the peptide. nih.govbiorxiv.org This resistance is a direct consequence of the cyclization of the glutamate (B1630785) residue, which blocks the N-terminus from enzymatic attack. goettingen-research-online.de

Studies comparing the degradation of AβpE3-42 and Aβ1-42 have consistently shown that AβpE3-42 is cleared at a much slower rate. For instance, when injected into the hippocampus of mice, Aβ1-42 is almost completely degraded within 30 minutes, whereas a significant portion of AβpE3-42 remains even after 60 minutes. nih.govbiorxiv.org This inherent metabolic stability is a critical factor in its selective accumulation in the brain. nih.govbiorxiv.org

The aggregated state of AβpE3-42 further enhances its resistance to proteolytic clearance. nih.gov Once incorporated into oligomers and fibrils, the peptide becomes even less accessible to proteases. exonpublications.com This is due to the compact, β-sheet-rich structure of the aggregates, which sterically hinders the approach of enzymes. exonpublications.com

The resistance to degradation is not absolute, but the proteases that can degrade AβpE3-42 are often less efficient or their activity may be compromised in the aging or diseased brain. Neprilysin, a major Aβ-degrading enzyme, can degrade AβpE3-42, but its deficiency leads to a selective increase in the deposition of this peptide. nih.gov

The combination of enhanced aggregation propensity, potent seeding capacity, and high resistance to degradation makes AβpE3-42 a particularly pathogenic species in the context of Alzheimer's disease. Its early appearance in the pathological cascade and its ability to drive the aggregation of other Aβ peptides underscore its importance as a therapeutic target. semanticscholar.org

Pathogenic Mechanisms of Aβpe3 42 in Models of Neurodegeneration

Neurotoxicity of AβpE3-42 Oligomers and Fibrils

The pyroglutamated amyloid-beta variant, AβpE3-42, is recognized for its significant neurotoxic properties, which are attributed to both its oligomeric and fibrillar aggregated states. elsevierpure.comnih.gov This N-terminally truncated and modified peptide exhibits an increased propensity for aggregation, enhanced stability, and a greater toxicity profile when compared to the full-length Aβ1-42. nih.gov

Mechanisms of AβpE3-42-Induced Neuronal Cell Death

AβpE3-42 instigates neuronal cell death through a variety of mechanisms. A primary pathway involves the disruption of cellular membranes. AβpE3-42 has been shown to form ion-permeable pores in neuronal membranes, leading to a loss of plasma membrane integrity. nih.govacs.org This permeabilization disrupts the crucial ionic homeostasis of the cell. nih.gov

One of the immediate consequences of this membrane disruption is a rapid and significant influx of calcium ions (Ca2+) into the neurons. nih.gov This elevation in intracellular calcium can be partially mitigated by N-methyl-d-aspartate (NMDA) receptor antagonists, suggesting an interplay with these receptors in mediating neurotoxicity. nih.gov The dysregulation of calcium homeostasis is a well-established trigger for apoptotic pathways.

Furthermore, AβpE3-42 induces oxidative stress, a key contributor to neuronal damage. It has been demonstrated that this peptide has an enhanced capacity to cause lipid peroxidation in primary cortical neurons. nih.gov This oxidative damage to lipids can further compromise membrane integrity and function. Interestingly, the oxidative damage profile of AβpE3-42 appears to differ from that of Aβ1-42. While Aβ1-42 is associated with an increase in cytosolic reactive oxygen species (ROS), AβpE3-42 appears to primarily induce lipid peroxidation without a corresponding significant increase in cytosolic ROS. nih.gov

Studies in Drosophila models have indicated that the expression of AβpE3-42 leads to progressive neurodegeneration through caspase-dependent apoptosis and is also linked to endoplasmic reticulum (ER) stress-related pathways. oup.com In contrast, some studies have suggested that the toxicity of AβpE3-42 is comparable to that of Aβ1-42 in certain experimental conditions. nih.gov

Key Mechanisms of AβpE3-42-Induced Neuronal Cell Death
MechanismDescriptionSupporting Evidence
Membrane PermeabilizationFormation of ion-permeable pores leading to loss of plasma membrane integrity. nih.govacs.orgDemonstrated in synthetic lipid bilayers and primary cortical neurons. nih.govnih.gov
Calcium InfluxRapid and significant elevation of intracellular Ca2+ levels. nih.govObserved in primary cortical neurons and partially blocked by NMDA receptor antagonists. nih.gov
Oxidative StressEnhanced lipid peroxidation in neuronal membranes. nih.govDistinguished from Aβ1-42-induced oxidative stress by the absence of a significant increase in cytosolic ROS. nih.gov
Apoptosis InductionActivation of caspase-dependent pathways and ER stress. oup.comObserved in Drosophila models of AβpE3-42 expression. oup.com

Synaptic Dysfunction Mediated by AβpE3-42 Aggregates

The accumulation of AβpE3-42 aggregates is strongly associated with synaptic dysfunction, a key feature of early Alzheimer's disease. These aggregates have been shown to alter the expression levels of critical postsynaptic proteins. For instance, studies have demonstrated that AβpE3-42 aggregates can lead to a reduction in the levels of postsynaptic density protein 95 (PSD-95) in cortical lysates. elsevierpure.comresearchgate.net PSD-95 is a crucial scaffolding protein in the postsynaptic density that plays a vital role in the stability and function of glutamatergic synapses.

The detrimental effects of AβpE3-42 extend to synaptic plasticity. Research has shown that this peptide can disrupt hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory. nih.gov The disruption of LTP by AβpE3-42 highlights its direct impact on the molecular mechanisms that underpin cognitive function.

Impact of AβpE3-42 on Glial Cell Activation and Neuroinflammation

In primary astrocyte cultures, exposure to amyloid-beta peptides can induce an inflammatory response. researchgate.net Studies have shown that Aβ42 can induce STAT3-dependent inflammation in astrocytes, leading to the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6. researchgate.net While astrocytes can play a protective role against Aβ1-42 toxicity by promoting neuronal viability and mitochondrial biogenesis, their activation by AβpE3-42 appears to drive a pro-inflammatory phenotype. medsci.org The inflammatory response in astrocytes is an early event in Alzheimer's disease pathology and is often co-localized with amyloid plaques. curealz.org

Intracellular Accumulation and Associated Pathologies of AβpE3-42

A significant pathogenic feature of AβpE3-42 is its tendency to accumulate within neurons. This intracellular accumulation is often associated with the dysfunction of cellular organelles, most notably the endolysosomal system and mitochondria.

Research has demonstrated that oligomeric aggregates of AβpE3-42 are internalized by neuronal cells and accumulate in lysosomes. nih.gov This accumulation leads to a loss of lysosomal integrity and permeabilization of the lysosomal membrane. nih.gov The resistance of AβpE3 to lysosomal degradation contributes to its buildup within this compartment. nih.gov This lysosomal dysfunction can, in turn, impair the cell's ability to clear aggregated proteins, creating a vicious cycle of accumulation and cellular damage. The accumulation of intracellular AβpE3 aggregates has been shown to increase with age. nih.gov

Mitochondrial dysfunction is another critical consequence of AβpE3-42 accumulation. Aβ42 oligomers have been shown to induce mitochondrial dysfunction and oxidative stress in neurons. nih.gov This can manifest as disruptions in cellular bioenergetics, calcium homeostasis, and mitochondrial morphology. nih.gov Aβ42 can also negatively impact the levels of proteins essential for mitochondrial function, such as those involved in metabolite transport and the electron transport chain. nih.gov Studies have shown that Aβ42 can induce neuronal apoptosis by targeting mitochondria, leading to increased ROS production and disruption of the mitochondrial membrane potential. nih.gov

AβpE3-42 Contribution to Extracellular Amyloid Plaque Formation and Morphology

AβpE3-42 is a key player in the formation and maturation of extracellular amyloid plaques. It is considered a seed for the aggregation of other amyloid-beta peptides, including the more abundant Aβ1-42. elsevierpure.com The increased hydrophobicity and aggregation propensity of AβpE3-42 make it an effective initiator of plaque formation. rsc.orgresearchgate.net

Studies have shown that AβpE3-42 is a major component of the core of amyloid plaques. nih.gov Its presence is associated with the transition from diffuse to cored, more neurotoxic plaques. nih.gov The ratio of AβpE3-42 to Aβ1-42 is significantly higher in the plaques of individuals with Alzheimer's disease compared to cognitively normal individuals with amyloid pathology. nih.gov This suggests that the pyroglutamation of Aβx-42 is a critical event in the development of pathogenic amyloid plaques. nih.gov

The morphology of amyloid aggregates is also influenced by the presence of AβpE3-42. At early stages of aggregation, AβpE3-42 forms nonfibrillar aggregates of irregular shape, in contrast to the well-defined fibrils formed by Aβ1-42. acs.org

Investigation of Prion-like Behavior of AβpE3-42

A compelling aspect of AβpE3-42 pathology is its prion-like behavior. This concept is centered on the ability of AβpE3-42 to act as a template, inducing the misfolding of other, less aggregation-prone amyloid-beta peptides, such as Aβ1-42. nih.gov This templated misfolding leads to the formation of structurally distinct and highly cytotoxic oligomers.

The prion-like activity of AβpE3-42 has been demonstrated in experiments showing that even trace amounts of this peptide can dramatically enhance the aggregation and neurotoxicity of Aβ1-42. nih.gov This seeding effect can be serially propagated, where the newly formed toxic oligomers can, in turn, seed the misfolding of more Aβ1-42 monomers. This cascade of misfolding and aggregation contributes to the spread of pathology throughout the brain. The structural impact of AβpE3-42 on the unmodified peptide, even at low molar ratios, is indicative of this prion-like mechanism. acs.org

Methodologies for Studying Aβpe3 42 in Research Contexts

Peptide Synthesis and Preparation Techniques for AβpE3-42

The reliable and reproducible synthesis of AβpE3-42 is a critical first step for in-depth research. Given the peptide's hydrophobic nature and propensity to aggregate, specialized chemical synthesis and purification protocols are necessary to obtain high-quality material for experimental studies.

Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as an efficient method for producing AβpE3-42. nih.govnih.gov This technique significantly reduces the synthesis time and can improve the purity and yield of the final peptide product compared to conventional SPPS methods. nih.govnih.gov The application of microwave energy enhances the efficiency of both the coupling and deprotection steps in the peptide chain elongation process. For the synthesis of AβpE3-42, a common strategy involves the sequential addition of Fmoc-protected amino acids to a solid support resin. nih.govresearchgate.net The process typically starts with the synthesis of the Aβ4-42 fragment, followed by the coupling of a pyroglutamate (B8496135) residue at the N-terminus. nih.gov This approach circumvents the need for post-synthesis enzymatic or chemical cyclization of an N-terminal glutamic acid, which can be inefficient. The synthesis is generally carried out on an automated microwave peptide synthesizer, which allows for precise control over reaction conditions such as temperature and irradiation time.

Below is a table summarizing a representative set of reagents and conditions for the microwave-assisted SPPS of AβpE3-42.

Parameter Description
Solid Support Wang resin or Rink amide ChemMatrix resin
Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl) for α-amino groups
Activation/Coupling DIC (N,N'-diisopropylcarbodiimide) and Oxyma Pure (ethyl cyanohydroxylminoacetate) or HOBt (Hydroxybenzotriazole)
Deprotection 20-30% piperidine in DMF (N,N-dimethylformamide)
Microwave Conditions Coupling reactions typically at elevated temperatures (e.g., 86°C) for short durations (e.g., 2.5-10 minutes). Deprotection steps are also accelerated with microwave heating.
Cleavage A cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) and water, is used to release the peptide from the resin and remove side-chain protecting groups.

This table presents a generalized summary of common reagents and conditions. Specific protocols may vary between laboratories.

Due to the high aggregation propensity of AβpE3-42, obtaining homogeneous preparations of monomers or specific oligomeric species is a significant challenge. A critical step in many protocols is the initial "monomerization" of the synthetic peptide to erase any pre-existing aggregates or "structural history". nih.gov This is often achieved by dissolving the lyophilized peptide in a strong denaturing solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which disrupts β-sheet structures. nih.gov After removing the HFIP, the resulting peptide film can be stored and then solubilized in a solvent such as dimethyl sulfoxide (DMSO) before being introduced into an aqueous buffer for experimentation. nih.gov

To prepare stable and homogeneous oligomers, detergents such as sodium dodecyl sulfate (SDS) can be utilized at low concentrations. nih.gov The detergent molecules are thought to stabilize oligomeric intermediates and prevent their further assembly into larger fibrils. nih.gov Following these preparation methods, the homogeneity of the AβpE3-42 solution is often assessed using techniques like atomic force microscopy (AFM) or size exclusion chromatography (SEC) to confirm the presence of the desired species (e.g., monomers, dimers, or other oligomers).

In Vitro Biophysical Characterization of AβpE3-42 Aggregation

A variety of biophysical techniques are employed to study the aggregation of AβpE3-42 in vitro. These methods provide valuable information on the kinetics of aggregation, the evolution of the peptide's secondary structure, and the atomic-level details of its monomeric and early aggregated forms.

The Thioflavin T (ThT) fluorescence assay is a widely used method for monitoring the kinetics of amyloid fibril formation in real-time. nih.govnih.govnih.gov ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the β-sheet structures that are characteristic of amyloid fibrils. nih.govnih.gov When AβpE3-42 is incubated under conditions that promote aggregation, the formation of fibrils can be monitored by measuring the increase in ThT fluorescence over time. A typical aggregation curve obtained from a ThT assay is sigmoidal in shape, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium). researchgate.net

Studies have shown that AβpE3-42 exhibits drastically accelerated aggregation kinetics compared to Aβ1-42. nih.gov The lag phase for AβpE3-42 is often significantly shorter, indicating a more rapid nucleation process.

The following table provides a representative example of data that can be obtained from a ThT fluorescence assay comparing the aggregation of AβpE3-42 and Aβ1-42.

Peptide Concentration (µM) Lag Time (tlag) (hours) Maximum ThT Fluorescence (Arbitrary Units)
AβpE3-4210~2-4~350
Aβ1-4210~8-12~300

Data are illustrative and can vary based on specific experimental conditions such as pH, temperature, and buffer composition.

Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of proteins and peptides in solution. nih.govresearchgate.netnih.govnih.gov CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides information about the proportions of different secondary structural elements, including α-helices, β-sheets, and random coils. nih.gov

For AβpE3-42, CD spectroscopy is used to monitor the conformational changes that occur during aggregation. nih.gov In solutions that mimic a less polar environment, such as those containing trifluoroethanol (TFE), monomeric AβpE3-42 can adopt a predominantly α-helical conformation. nih.gov However, upon incubation in aqueous buffers, a transition to a β-sheet-rich structure is observed, which is characteristic of amyloid fibril formation. nih.govresearchgate.net The CD spectrum of an α-helical protein typically shows negative bands at approximately 222 nm and 208 nm, while a β-sheet-rich structure is characterized by a negative band around 218 nm. nih.gov

The table below summarizes the typical secondary structure transitions of AβpE3-42 as observed by CD spectroscopy.

Condition Predominant Secondary Structure Characteristic CD Minima (nm)
Freshly dissolved in 50% TFEα-helical~208 and ~222
Incubated in aqueous buffer (e.g., PBS)β-sheet~218
Early aggregation intermediatesMixture of α-helix and β-sheetVaries, may show features of both

The specific wavelengths and proportions of secondary structures can vary depending on the experimental conditions.

Nuclear magnetic resonance (NMR) spectroscopy is a versatile technique that can provide atomic-resolution structural information about peptides in solution. nih.govmdpi.comsemanticscholar.org For AβpE3-42, solution-state NMR is used to characterize the structure of the monomeric peptide and to identify transient intermediates that may be present in the early stages of aggregation. nih.govresearchgate.net By assigning the chemical shifts of the backbone and side-chain atoms, researchers can determine the secondary structure of monomeric AβpE3-42 on a residue-specific level. nih.gov

NMR studies have revealed that in certain solvent mixtures, such as 40% TFE, monomeric AβpE3-42 exists in an α-helical conformation, with two helical regions connected by a flexible linker. nih.gov These α-helical structures are thought to be transient intermediates that precede the formation of β-sheet-rich aggregates. nih.gov NMR can also be used to monitor the depletion of the monomeric species over time as it incorporates into growing aggregates, providing insights into the kinetics of the early stages of aggregation. researchgate.net Due to the large size of mature fibrils, they are typically not observable by solution-state NMR, making this technique particularly well-suited for studying the initial, and often most toxic, species in the aggregation pathway.

Cellular Models for AβpE3-42 Toxicity and Interaction Studies

The neurotoxic properties of AβpE3-42 are frequently investigated using various neuronal cell culture systems. These in vitro models are essential for assessing the peptide's impact on cell viability and function. Commonly used models include the PC12 cell line, which is derived from a rat pheochromocytoma and can be differentiated into neuron-like cells, and primary neuronal cultures, such as those from the hippocampus or cortex, which more closely represent the neurons affected in Alzheimer's disease.

Studies have consistently shown that AβpE3-42 exhibits significant cytotoxicity, often greater than that of the full-length Aβ1-42 peptide. For instance, in cultured rat hippocampal neurons and cortical astrocytes, pyroglutamate-modified Aβ peptides have been demonstrated to be more toxic than their full-length counterparts. In one study using the mouse hippocampal neuronal cell line HT22, aggregated AβpE3-42 reduced cell viability to 48.1%, a level of toxicity comparable to Aβ1-42 (49.9% viability) and more severe than other truncated forms nih.gov. The enhanced toxicity is linked to its high hydrophobicity and rapid aggregation propensity nih.gov.

PC12 cells are also widely used to model Aβ-induced toxicity and to screen for potential protective compounds. These cells, when treated with various Aβ peptides, can exhibit impaired mitochondrial redox activity and undergo apoptosis, providing a platform to study the mechanisms of neurodegeneration. Similarly, primary hippocampal neurons are a crucial model, as the hippocampus is a brain region severely affected in Alzheimer's disease. Research using these primary cells has confirmed the potent neurotoxic effects of different Aβ species.

Table 2: Cytotoxicity of Aβ Peptides in Neuronal Cell Models
PeptideCell ModelKey FindingReference
AβpE3-42HT22 (mouse hippocampal neuronal cells)Reduced cell viability to 48.1% after 24h treatment with 10 μM aggregated peptide. nih.gov
Aβ1-42HT22 (mouse hippocampal neuronal cells)Reduced cell viability to 49.9% under the same conditions. nih.gov
AβpE3-40Rat hippocampal neurons & cortical astrocytesInduced significantly more cell loss than Aβ1-40, Aβ1-42, or AβpE3-42.

Astrocytes and microglia, the primary immune cells of the central nervous system, play a crucial role in the neuroinflammatory response associated with Alzheimer's disease. In vitro culture systems of these glial cells are indispensable for investigating how AβpE3-42 triggers inflammatory pathways.

When exposed to amyloid peptides, both astrocytes and microglia become activated, a state characterized by morphological changes and the release of inflammatory mediators. Studies using primary astrocyte and microglial cultures have shown that Aβ fibrils can induce significant changes in gene expression related to cellular activation and immune responses. AβpE3-42, in particular, has been shown to accumulate within the astrocytic endolysosomal system, leading to its disruption, upregulation of the lysosomal stress response, and activation of pro-inflammatory signaling through pathways like NF-κB.

Research has demonstrated that AβpE3-42 peptides are more toxic to cultured astrocytes and neurons than full-length Aβ and show significant resistance to degradation by these glial cells. This resistance may contribute to their persistence and chronic inflammatory effects. Furthermore, the interaction of Aβ peptides with glial cells can lead to the production of pro-inflammatory cytokines such as IL-1β and TNFα, which contribute to a neurotoxic environment. The activation of microglia by Aβ aggregates is a key event, leading to a shift towards a pro-inflammatory phenotype that can exacerbate neuronal damage.

Table 3: Glial Cell Responses to Aβ Peptides
Cell TypePeptideObserved ResponseReference
AstrocytesAβpE3-42Accumulation in endolysosomal system, activation of NF-κB, release of TNFα.
AstrocytesAβpE3-40/42High resistance to degradation, increased cytotoxicity compared to full-length Aβ.
Microglia & AstrocytesAβ42 fibrilsUpregulation of genes related to immune response and cellular activation.

A variety of techniques are employed to quantify the cytotoxic effects of AβpE3-42 in cellular models. Among the most common is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability. In this assay, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized, and the absorbance is measured. A decrease in absorbance in peptide-treated cells compared to controls indicates reduced metabolic activity and, by inference, a loss of cell viability nih.gov. The MTT assay has been used extensively to demonstrate the dose-dependent toxicity of various Aβ species, including AβpE3-42, in neuronal cell lines like HT22 and SH-SY5Y nih.gov.

While the MTT assay is a robust indicator of metabolic impairment, other methods are used to specifically assess apoptosis, or programmed cell death. Apoptosis is a key mechanism of neuronal loss in Alzheimer's disease. Techniques to detect apoptosis include:

Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the cleavage and activation of key executioner caspases, such as Caspase-3, via methods like Western blotting, can confirm an apoptotic pathway is engaged. Studies on Aβ1-42 have shown it induces apoptosis by activating the caspase pathway.

Nuclear Staining: Dyes like Hoechst 33258 are used to visualize nuclear morphology. The condensation and fragmentation of chromatin, which are hallmarks of apoptosis, can be observed using fluorescence microscopy.

Annexin V/Propidium Iodide (AV/PI) Staining: This flow cytometry-based method can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

These assays collectively provide a comprehensive picture of how AβpE3-42 impacts cell health, from early metabolic dysfunction to the final stages of programmed cell death.

Table 4: Common Assays for Cytotoxicity and Apoptosis
AssayPrincipleParameter Measured
MTT AssayEnzymatic reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases.Cellular metabolic activity / Viability.
Caspase Activation AssayDetection of cleaved (active) forms of caspase proteins, often by Western blot.Activation of apoptotic pathway.
Nuclear Staining (e.g., Hoechst)Fluorescent dye binds to DNA, revealing nuclear morphology.Apoptotic characteristics (chromatin condensation, nuclear fragmentation).

Immunocytochemistry (ICC) is a powerful technique that uses antibodies to visualize the specific location of peptides and proteins within cells. This method is crucial for understanding the subcellular distribution of AβpE3-42 and its association with cellular membranes, which are key aspects of its pathogenic mechanism.

Studies have shown that AβpE3-42 preferentially associates with neuronal membranes acs.org. Using ICC, researchers can visualize aggregated pyroglutamated peptides that are heavily distributed on the plasma membrane and within the cytoplasm of treated neurons and glial cells. This localization is significant because interactions with the cell membrane are believed to be a primary mechanism of Aβ toxicity, potentially through the formation of pores or other disruptive processes.

Furthermore, ICC is essential for investigating the presence of intracellular Aβ, which is considered an early event in the neurodegenerative process. Specific pretreatment techniques, such as heat-induced antigen retrieval, have been shown to be necessary to consistently detect intracellular Aβ42 in the pyramidal neurons of Alzheimer's disease brains, suggesting that the intracellular form may be structurally distinct or masked. By applying specific antibodies, such as NT4X which recognizes AβpE3-42, researchers can use ICC to map the accumulation of this specific toxic species both inside cells and on their surfaces, providing critical insights into its trafficking and pathogenic interactions within different cellular compartments.

In Vivo Animal Models for AβpE3-42 Pathogenesis

In Vivo Animal Models for AβpE3-42 Pathogenesis

The study of pyroglutamated amyloid-beta (AβpE3-42) has been significantly advanced by the development of transgenic mouse models that recapitulate key aspects of its pathology. Among the most notable are the TBA2 and APP/PS1KI models, which, despite their differences, have both been instrumental in demonstrating the neurotoxic effects of this peptide in vivo.

The TBA2 transgenic mouse model is engineered to specifically express N-terminally truncated Aβ3-42, which is subsequently converted to AβpE3-42. nih.govnih.gov A key characteristic of this model is the strong intraneuronal expression of AβpE3-42, particularly in the hippocampus and cerebellum, without the formation of significant extracellular plaques. nih.govnih.gov This model has been crucial in demonstrating that the intraneuronal accumulation of AβpE3-42 is sufficient to induce neurodegeneration and severe, lethal neurological deficits. nih.govnih.gov Homozygous TBA2.1 mice, a line of this model, exhibit massive neuronal loss and severe pathology within a few months. nih.gov The TBA2 model uniquely allows for the investigation of AβpE3-42's effects in isolation from other Aβ peptides. nih.gov

In contrast, the APP/PS1KI mouse model is based on the overexpression of mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to the production of a heterogeneous mixture of Aβ peptides, including AβpE3-42. nih.govnih.gov This model is characterized by robust neuron loss, learning deficits, and age-dependent accumulation of AβpE3-42 positive plaques. nih.govresearchgate.netnih.gov While the APP/PS1KI model presents a more complex Aβ profile, the levels of AβpE3-42 have been shown to be comparable to those in the TBA2 model at ages corresponding to the onset of behavioral deficits. nih.gov This suggests that the pathological events observed in the APP/PS1KI model may be at least partially driven by the accumulation of AβpE3-42. nih.govnih.gov

FeatureTBA2 Mouse ModelAPP/PS1KI Mouse Model
Aβ Species ExpressedSpecifically Aβ3-42, converted to AβpE3-42 nih.govHeterogeneous mixture of Aβ peptides, including AβpE3-42 nih.govnih.gov
Primary PathologyIntraneuronal AβpE3-42 accumulation nih.govnih.govExtracellular Aβ plaques and intraneuronal Aβ accumulation nih.govresearchgate.net
Plaque FormationFew plaques observed nih.govnih.govAbundant, age-dependent plaque formation researchgate.netnih.gov
Key Pathological OutcomesMassive loss of Purkinje cells, severe neurological impairments nih.govnih.govNeuron loss in CA1 hippocampus and frontal cortex, learning deficits nih.govnih.gov
Primary Research UtilityIsolating the specific neurotoxic effects of intraneuronal AβpE3-42 nih.govStudying the role of AβpE3-42 in the context of other Aβ peptides and plaque pathology nih.gov

Drosophila melanogaster, the common fruit fly, has emerged as a valuable model organism for studying the neurotoxic effects of various Aβ peptides, including AβpE3-42. nih.govnih.gov The genetic tractability and short lifespan of Drosophila make it an ideal system for systematic in vivo toxicity and aggregation studies. nih.gov

Research using transgenic Drosophila has demonstrated that AβpE3-42 is more toxic than the full-length Aβ1-42 peptide. nih.gov Furthermore, studies have shown that AβpE3-42 can enhance the toxicity of Aβ1-42 when co-expressed, suggesting a seeding mechanism where AβpE3-42 promotes the aggregation of Aβ1-42. nih.gov This increased proteotoxicity is associated with a significant rise in the levels of Aβ1-42 when co-expressed with AβpE3-42. nih.gov

Drosophila models expressing different Aβ variants have revealed a strong correlation between the toxicity of the peptides, their propensity to aggregate in the brain, and their insolubility in immunoassays. nih.govresearchgate.net These models have confirmed the high toxicity of N-terminally truncated variants like Aβ3-42. nih.gov The fly model provides a powerful platform for dissecting the structural determinants of Aβ toxicity and for screening potential therapeutic compounds that could mitigate these harmful effects. nih.gov

Assessment of Neurodegeneration and Neurological Deficits in Animal Models

The assessment of neurodegeneration and associated neurological deficits is a critical component of characterizing animal models of AβpE3-42 pathogenesis. In transgenic mouse models like the TBA2 and APP/PS1KI, neurodegeneration is quantified through stereological methods to determine neuronal loss in specific brain regions.

In the TBA2 model, a prominent finding is the abundant loss of Purkinje cells in the cerebellum, which occurs as early as eight weeks after birth. nih.govnih.gov The APP/PS1KI model exhibits neuron loss in the CA1 region of the hippocampus and the frontal cortex at around 6 months of age. nih.gov Co-expression of AβpE3-42 and another N-truncated peptide, Aβ4-42, has been shown to accelerate neuron loss in the CA1 pyramidal layer of young bigenic mice. scienceopen.com

Neurological deficits are often correlated with the observed neurodegeneration. TBA2 mice develop massive neurological impairments that are lethal. nih.govnih.gov These deficits can manifest as motor impairments, which have been observed in various Alzheimer's disease mouse models. scienceopen.com The presence of AβpE3-42 appears to be a crucial driver of sensori-motor deficits, as these are prominent in models expressing this peptide. scienceopen.com

Behavioral Paradigms for Cognitive Function Evaluation (e.g., Y-maze, Morris water maze)

To assess the impact of AβpE3-42 on cognitive function, researchers employ a variety of behavioral paradigms. The Y-maze and the Morris water maze are two of the most commonly used tasks to evaluate spatial learning and memory in mouse models.

The Y-maze is used to assess short-term spatial working memory. nih.gov The test relies on the innate tendency of rodents to explore novel environments. A mouse with intact working memory will typically alternate between the three arms of the maze, remembering which arms it has recently visited. nih.gov A decrease in the percentage of spontaneous alternations can indicate a deficit in spatial working memory. researchgate.net

The Morris water maze (MWM) is a widely used test for evaluating spatial reference memory and learning. nih.govnih.gov In this task, mice are placed in a pool of opaque water and must learn the location of a hidden platform to escape. The time it takes for a mouse to find the platform (escape latency) over several trials is a measure of learning. researchgate.net Memory retention is assessed in a probe trial where the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured. researchgate.net Deficits in performance on the MWM, such as increased escape latency or less time spent in the target quadrant, are indicative of impaired spatial memory. researchgate.netmdpi.com

Behavioral ParadigmCognitive Function AssessedTypical MeasuresInterpretation of Deficit
Y-mazeSpatial Working Memory nih.gov- Number of arm entries
  • Percentage of spontaneous alternations researchgate.net
  • Decreased percentage of spontaneous alternations researchgate.net
    Morris Water Maze (MWM)Spatial Learning and Reference Memory nih.govnih.gov- Escape latency during training
  • Time spent in target quadrant during probe trial
  • Distance traveled in target quadrant researchgate.net
  • - Increased escape latency
  • Reduced time and distance in the target quadrant researchgate.net
  • Biochemical and Immunological Detection of AβpE3-42 in Brain Tissues (e.g., ELISA, Dot Blots)

    Accurate detection and quantification of AβpE3-42 in brain tissues are essential for validating animal models and understanding the progression of pathology. Enzyme-linked immunosorbent assay (ELISA) and dot blot analysis are two widely used techniques for this purpose.

    ELISA is a highly sensitive and specific method for quantifying the levels of Aβ peptides. nih.govnih.gov Sandwich ELISA kits specific for AβpE3-42 are available and can detect the peptide at very low concentrations, in the range of picograms per milliliter. nih.govibl-america.com These assays utilize monoclonal antibodies that are highly specific for the pyroglutamate-modified N-terminus of the peptide, ensuring no cross-reactivity with other Aβ species. nih.gov ELISA has been used to demonstrate the age-dependent increase of AβpE3-42 in the brains of APP/PS1KI mice. nih.gov

    Dot blot analysis is another immunological technique used for the detection of AβpE3-42. researchgate.net In this method, brain tissue extracts are spotted onto a membrane, which is then incubated with a specific primary antibody against AβpE3-42. researchgate.netnih.gov The binding of the antibody is then detected, providing a semi-quantitative measure of the peptide's presence. Dot blots can be particularly useful for assessing the aggregation state of the peptide, for instance, by using antibodies that are specific to oligomeric forms. researchgate.net

    The specificity of the antibodies used in these assays is paramount. Researchers have developed and characterized monoclonal antibodies that specifically recognize AβpE3-42 without cross-reacting with other Aβ peptides, which is crucial for accurate detection in the complex environment of brain tissue. nih.govnih.gov

    Comparative Analysis of Aβpe3 42 with Other Amyloid β Isoforms

    Distinct Aggregation Profiles and Structural Polymorphism Compared to Aβ(1-40) and Aβ(1-42)

    The pyroglutamate-modified amyloid-beta peptide, AβpE3-42, exhibits distinct aggregation kinetics and structural characteristics when compared to the more commonly studied full-length isoforms, Aβ(1-40) and Aβ(1-42). These differences are crucial in understanding its significant role in the pathogenesis of Alzheimer's disease.

    AβpE3-42 demonstrates a markedly accelerated aggregation propensity. It forms fibrils much more rapidly than Aβ(1-42), and the critical concentration required for aggregation to begin is significantly lower, by as much as an order of magnitude, compared to Aβ(1-42). nih.gov This heightened tendency to aggregate is attributed to increased hydrophobicity and stability conferred by the N-terminal pyroglutamate (B8496135) modification. nih.gov The formation of the lactam ring in pyroglutamate neutralizes the N-terminal charge, leading to a more hydrophobic and aggregation-prone peptide. nih.gov

    Furthermore, AβpE3-42 has a strong capacity to act as a "seed" for the aggregation of other amyloid-beta species. nih.gov Monomers of AβpE3-42 can increase the rate of primary nucleation of Aβ(1-42), and fibrils of AβpE3-42 can serve as efficient templates for the elongation and secondary nucleation of Aβ(1-42). nih.gov This cross-seeding capability suggests that the early formation of AβpE3-42 aggregates could trigger a cascade of wider amyloid deposition. nih.gov

    In terms of oligomerization, AβpE3-42 shows a greater propensity to form soluble oligomers of low and intermediate molecular weight compared to Aβ(1-42). nih.gov In contrast, Aβ(1-40) does not typically form stable oligomers under similar conditions. mdpi.com These soluble oligomeric species are widely considered to be the most neurotoxic forms of amyloid-beta.

    The structural polymorphism of amyloid fibrils means that even fibrils composed of the same peptide can have different molecular structures. This has been observed for Aβ(1-42) fibrils isolated from the brains of different Alzheimer's disease patients. nih.gov The specific polymorphic strain of AβpE3-42 may play a role in its distinct pathological effects.

    FeatureAβpE3-42Aβ(1-42)Aβ(1-40)
    Aggregation Rate Very RapidRapidSlower
    Critical Concentration Very LowLowHigher
    Seeding Capacity High (seeds Aβ(1-42))Can self-seedLower
    Oligomer Formation High propensity for soluble oligomersForms oligomersDoes not form stable oligomers
    Fibril Structure Distinct N-terminal conformation"LS"-shaped topology observedDifferent fibril morphologies
    Structural Polymorphism Exhibits polymorphismExhibits polymorphismExhibits polymorphism

    Differential Neurotoxic Potency Relative to Other N- and C-terminally Truncated Aβ Species

    AβpE3-42 is recognized as a particularly neurotoxic species of amyloid-beta, often demonstrating greater toxicity than the full-length Aβ(1-42). researchgate.net The enhanced neurotoxicity is likely linked to its rapid aggregation and the stability of its oligomeric forms. nih.gov Studies using primary cortical neurons have shown that AβpE3-42 can be as toxic as Aβ(1-42). goettingen-research-online.de

    When compared to other N-terminally truncated species, such as Aβ4-42, AβpE3-42 exhibits comparable levels of toxicity in both in vitro and in vivo models. goettingen-research-online.denih.gov Both AβpE3-42 and Aβ4-42 have been shown to rapidly form aggregates and induce working memory deficits in mice. goettingen-research-online.de The truncation at the N-terminus, especially when combined with the pyroglutamate modification, appears to be a key factor in enhancing the pathological properties of the peptide.

    The C-terminal length is also a critical determinant of neurotoxicity. Amyloid-beta peptides ending at residue 42 are generally more toxic than those ending at residue 40. mdpi.comresearchgate.net This is attributed to the higher aggregation propensity and hydrophobicity of the 42-amino-acid-long peptides. researchgate.net Therefore, both AβpE3-42 and Aβ(1-42) are significantly more neurotoxic than their Aβ(x-40) counterparts. sci-hub.searxiv.org The oligomeric forms of Aβ42 are considered to be the most potent inducers of cytotoxicity. sci-hub.se

    Influence of N-terminal Pyroglutamation Versus Other N-terminal Modifications

    The pyroglutamation at the N-terminus of AβpE3-42 is a critical post-translational modification that significantly influences its pathological properties. This modification involves the cyclization of the N-terminal glutamate (B1630785) residue, which has several consequences.

    Firstly, the formation of the pyroglutamate ring makes the peptide more resistant to degradation by aminopeptidases. nih.gov This increased stability leads to a longer half-life in the brain, allowing for greater accumulation and aggregation.

    Secondly, the pyroglutamation neutralizes the negative charge of the glutamate residue and removes the positive charge of the N-terminal amine, resulting in a more hydrophobic and less charged peptide. nih.gov This increased hydrophobicity is a major driver of its enhanced aggregation propensity. nih.gov

    Other N-terminal modifications, such as truncation without pyroglutamation (e.g., Aβ4-42), also lead to increased aggregation and toxicity. nih.gov However, the combination of truncation and pyroglutamation in AβpE3-42 appears to create a particularly potent initiator of amyloid pathology. While other post-translational modifications at the N-terminus can occur, the pyroglutamation of glutamate at position 3 is considered a key event in the initiation of plaque formation. acs.org

    Role of C-terminal Residues in AβpE3-42 Aggregation and Toxicity

    The C-terminal sequence of amyloid-beta peptides plays a crucial role in their aggregation and neurotoxicity. The presence of two additional hydrophobic residues, isoleucine and alanine, at the C-terminus of Aβ(x-42) peptides compared to Aβ(x-40) peptides is a primary reason for their increased pathogenicity. mdpi.com

    These C-terminal residues are critical for the intermolecular interactions that drive the oligomerization and fibrillization of Aβ peptides. researchgate.net The C-terminus of Aβ42 is thought to be involved in direct contacts within aggregates, which are essential for overcoming the initial energy barrier for the formation of stable, ordered aggregates like protofibrils. acs.org

    Future Research Directions in Aβpe3 42 Pathobiology

    Elucidating the Precise Role of AβpE3-42 in Early Disease Progression

    A critical area of future research is to precisely define the role of AβpE3-42 in the initial stages of Alzheimer's disease. It is hypothesized that AβpE3-42 may act as a seed for the aggregation of other, more abundant Aβ species like Aβ1-42. nih.govnih.gov This peptide has a high propensity for oligomerization and aggregation, potentially initiating the cascade of neurotoxic events. nih.govnih.gov Furthermore, its increased resistance to enzymatic degradation allows it to persist in the brain, contributing to the formation of stable and toxic oligomers. nih.govnih.gov

    Future studies should focus on longitudinal analyses of AβpE3-42 levels in preclinical and early-stage AD patients to establish a clear timeline of its appearance and accumulation relative to other biomarkers. Investigating the specific cellular and molecular mechanisms by which AβpE3-42 initiates synaptic dysfunction and neuronal damage in the early phases of the disease will be paramount. Transgenic animal models that specifically express AβpE3-42 have already demonstrated significant neuron loss and could be further utilized to dissect these early pathological events. nih.govnih.gov

    Key Research Questions:

    At what stage of the disease does AβpE3-42 begin to accumulate?

    Does AβpE3-42 act as a primary initiator of Aβ plaque formation in vivo?

    What are the earliest synaptic and neuronal responses to the presence of AβpE3-42?

    Understanding the Interplay Between AβpE3-42 and Other Alzheimer's Disease Pathologies (e.g., Tau protein)

    The pathological cascade of Alzheimer's disease is complex, involving an intricate interplay between amyloid-beta and tau protein pathologies. nih.govucsf.edu Emerging evidence suggests a strong correlation between the levels of AβpE3-42 and phosphorylated tau, a key component of neurofibrillary tangles. nih.gov Studies have shown that the formation of AβpE3-42 is increased in the early Braak stages of AD, while hyperphosphorylated tau levels rise in later stages, suggesting that AβpE3-42 may amplify tau pathology. nih.gov

    Future research should aim to elucidate the mechanistic links between AβpE3-42 and tau hyperphosphorylation. This could involve investigating whether AβpE3-42 directly or indirectly activates kinases responsible for tau phosphorylation or impairs the function of phosphatases. nih.gov Understanding this interplay is crucial, as combined therapeutic strategies targeting both AβpE3-42 and pathological tau may be more effective than single-target approaches. ucsf.edu The synergistic toxic effects of Aβ and tau on neuronal function and survival underscore the importance of this line of inquiry. nih.gov

    Development of Novel Research Tools Targeting AβpE3-42 Formation or Aggregation

    To further dissect the role of AβpE3-42 in AD pathogenesis and to develop targeted therapies, the creation of novel research tools is essential. One promising avenue is the development of more potent and specific inhibitors of glutaminyl cyclase (QC), the enzyme that catalyzes the formation of the pyroglutamate (B8496135) residue. nih.govnih.gov Oral application of QC inhibitors has already shown promise in reducing the AβpE3-42 burden in animal models. nih.gov

    Another critical area is the generation and characterization of monoclonal antibodies that specifically target different forms of AβpE3-42 (e.g., monomers, oligomers, fibrils). These antibodies can be used as research tools to probe the structure-activity relationships of AβpE3-42 and as potential therapeutic agents. For instance, the antibody 9D5 has been shown to specifically recognize low-n oligomers of AβpE3-42 and inhibit its aggregation and toxicity in vitro. nih.gov

    Integration of AβpE3-42 Research into Broader Neurodegenerative Disease Mechanisms

    While AβpE3-42 is most prominently associated with Alzheimer's disease, future research should explore its potential involvement in other neurodegenerative disorders. Protein misfolding and aggregation are common themes in many of these diseases, and it is possible that the formation of pyroglutamated proteins is a more widespread phenomenon than currently appreciated.

    Investigating the presence and potential role of AβpE3-42 in conditions such as Down syndrome, where Aβ deposition occurs early in life, could provide valuable insights into its pathogenic mechanisms. nih.gov Furthermore, exploring whether similar pyroglutamated modifications occur in other amyloidogenic proteins, such as alpha-synuclein (B15492655) in Parkinson's disease or huntingtin in Huntington's disease, could reveal common pathways of neurodegeneration and open up new therapeutic targets. The integration of AβpE3-42 research into the broader context of neurodegenerative diseases will be crucial for a more comprehensive understanding of these devastating conditions.

    Q & A

    Basic: What experimental protocols are recommended for synthesizing and characterizing [Pyr-3]-beta-Amyloid (3-42)?

    Answer:

    • Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Ensure proper cyclization of the pyroglutamate (Pyr) residue at position 3 via glutaminyl cyclase or chemical methods .
    • Characterization : Employ reverse-phase HPLC for purity assessment (>95%) and mass spectrometry (MALDI-TOF or ESI-MS) for sequence verification. Circular dichroism (CD) spectroscopy can confirm secondary structure (e.g., β-sheet propensity) .
    • Critical Note : Document solvent systems (e.g., hexafluoroisopropanol for solubilization) and lyophilization conditions to avoid batch variability .

    Basic: How do researchers detect and quantify [Pyr-3]-beta-Amyloid (3-42) in biological samples?

    Answer:

    • Detection : Use ELISA with antibodies specific to the N-terminal pyroglutamate modification (e.g., 4G8 clone). Western blotting under denaturing conditions can differentiate truncated isoforms .
    • Quantification : Pair immunoprecipitation with LC-MS/MS for absolute quantification. Include isotope-labeled internal standards (e.g., [13]C6-[Pyr-3]-Aβ) to correct for matrix effects .
    • Pitfalls : Cross-reactivity with full-length Aβ(1-42) is common; validate assays using synthetic standards .

    Basic: What structural features distinguish [Pyr-3]-beta-Amyloid (3-42) from full-length Aβ(1-42)?

    Answer:

    • N-terminal truncation : Loss of residues 1-2 enhances aggregation kinetics due to reduced solubility .
    • Pyroglutamate modification : Cyclization at position 3 increases resistance to proteolytic degradation and stabilizes β-sheet-rich fibrils. Confirmed via X-ray crystallography and NMR .
    • Functional Impact : Truncated forms exhibit higher neurotoxicity in cortical neuron cultures compared to Aβ(1-42) .

    Advanced: How does [Pyr-3]-beta-Amyloid (3-42) influence Aβ aggregation mechanisms in Alzheimer’s disease models?

    Answer:

    • Seeding Capacity : [Pyr-3]-Aβ(3-42) acts as a nucleation seed, accelerating fibril formation of full-length Aβ. Demonstrated via thioflavin-T assays and TEM .
    • Cross-Seeding : Co-incubation with tau proteins exacerbates oligomer formation. Use fluorescence resonance energy transfer (FRET) to monitor interactions .
    • Methodological Consideration : Control for pH (5.5–7.4) and ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions .

    Advanced: What experimental designs address contradictions in reported neurotoxic effects of [Pyr-3]-beta-Amyloid (3-42)?

    Answer:
    Contradictions arise from:

    • Model Systems : Primary neurons vs. immortalized cell lines (e.g., SH-SY5Y) show divergent toxicity profiles. Standardize cell viability assays (MTT/LDH) across ≥3 independent cultures .
    • Aggregation State : Pre-aggregated fibrils vs. soluble oligomers have opposing effects. Characterize aggregation states via dynamic light scattering (DLS) pre-experiment .
    • Resolution : Triangulate data using in vivo models (e.g., APP/PS1 mice injected with [Pyr-3]-Aβ) and post-mortem human brain analyses .

    Advanced: How can researchers optimize protocols for studying [Pyr-3]-beta-Amyloid (3-42) in vivo?

    Answer:

    • Delivery : Use intracerebroventricular (ICV) injection with osmotic pumps for sustained release. Compare effects to intrahippocampal injections .
    • Imaging : Combine PET with [11]C-PiB for amyloid load quantification. MRI can assess concurrent neurodegeneration .
    • Data Validation : Include age-matched controls and measure CSF levels of Aβ isoforms via immunodepletion-MS to confirm target engagement .

    Advanced: What methodological challenges arise when analyzing post-translational modifications (PTMs) of [Pyr-3]-beta-Amyloid (3-42)?

    Answer:

    • Artifact Prevention : Avoid formic acid pretreatment (induces artificial truncation). Use fresh-frozen tissues and protease inhibitors .
    • PTM Mapping : Employ top-down proteomics with high-resolution FT-ICR MS to resolve pyroglutamate and phosphorylation sites .
    • Reproducibility : Share raw data and processing parameters via repositories like PRIDE to enable cross-lab validation .

    Advanced: How can computational modeling enhance understanding of [Pyr-3]-beta-Amyloid (3-42) interactions?

    Answer:

    • Molecular Dynamics (MD) : Simulate truncated Aβ behavior in lipid bilayers (e.g., POPC membranes) to study membrane disruption mechanisms. Use GROMACS or AMBER suites .
    • Docking Studies : Predict binding affinities with receptors like PrP<sup>C</sup> or TLR4. Validate with surface plasmon resonance (SPR) .
    • Limitations : Address force field inaccuracies for disordered peptides by calibrating models against experimental CD data .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.